molecular formula C18H14O2S B5846226 4-benzylphenyl 2-thiophenecarboxylate

4-benzylphenyl 2-thiophenecarboxylate

Cat. No.: B5846226
M. Wt: 294.4 g/mol
InChI Key: SXOAFYFUMIHMLO-UHFFFAOYSA-N
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Description

4-Benzylphenyl 2-thiophenecarboxylate is a synthetic organic compound with the molecular formula C18H14O2S and a molecular weight of 294.37 g/mol . As a derivative of thiophene-2-carboxylic acid, it serves as a valuable building block in medicinal chemistry and materials science research. Researchers value thiophene derivatives for their wide range of therapeutic properties and applications in developing novel prototypes with enhanced pharmacological activity . Thiophene-based compounds like this ester are of significant interest in early discovery research for creating combinatorial libraries and searching for new lead molecules . In pharmaceutical research, thiophene derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anti-cancer, and antifungal effects . The thiophene nucleus is a key structural component in several commercially available drugs, and its derivatives act as remarkable scaffolds for developing compounds with diverse biological and physiological functions . Beyond medicinal applications, this compound is also useful in materials science, where thiophene derivatives find application in areas such as corrosion inhibition and the fabrication of organic electronics and light-emitting diodes . The compound is provided for research purposes as part of collections of rare and unique chemicals for early-stage discovery efforts. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. The buyer assumes responsibility for confirming product identity and/or purity, and all sales are final.

Properties

IUPAC Name

(4-benzylphenyl) thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2S/c19-18(17-7-4-12-21-17)20-16-10-8-15(9-11-16)13-14-5-2-1-3-6-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOAFYFUMIHMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and inferred properties of 4-benzylphenyl 2-thiophenecarboxylate with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Inferred Properties
4-Benzoylphenyl 2-thiophenecarboxylate 332400-41-6 C₁₈H₁₂O₃S 308.35 Benzoyl (PhCO-) High crystallinity; moderate polarity
4-(Butoxycarbonyl)phenyl 2-thiophenecarboxylate 723759-72-6 C₁₆H₁₆O₄S 304.36 Butoxycarbonyl (OCOO(CH₂)₃CH₃) Enhanced lipophilicity; soluble in nonpolar solvents
2-[(4-Chlorophenyl)sulfonyl]-4-[(2-thiophenecarbonyl)oxy]phenyl 2-thiophenecarboxylate 445227-27-0 C₂₃H₁₄ClO₆S₃ 533.95 Sulfonyl (SO₂), Chlorophenyl High thermal stability; potential bioactivity

Key Observations:

  • Electronic Effects : The benzoyl group (electron-withdrawing) in 332400-41-6 may reduce ester hydrolysis rates compared to the electron-donating benzyl group in the target compound .
  • Solubility: The butoxycarbonyl substituent in 723759-72-6 likely increases solubility in nonpolar solvents, whereas sulfonyl and chlorophenyl groups in 445227-27-0 may favor aqueous stability .

Stability and Reactivity

  • Hydrolytic Stability : Benzoyl-substituted esters (332400-41-6) are less prone to hydrolysis than aliphatic esters (e.g., 723759-72-6) due to steric hindrance and electronic effects .
  • Thermal Stability : Sulfonyl groups (445227-27-0) enhance thermal stability, making such compounds suitable for high-temperature applications .

Q & A

Q. What are the common synthetic routes for preparing 4-benzylphenyl 2-thiophenecarboxylate and its analogs?

Synthesis typically involves multi-step organic reactions, such as esterification of thiophene-2-carboxylic acid derivatives with benzylphenol groups. Key steps may include:

  • Alkylation/Esterification : Reaction of thiophene-2-carboxylic acid chloride with 4-benzylphenol under basic conditions (e.g., pyridine or triethylamine) .
  • Heterocyclization : Use of catalysts like palladium or copper for coupling reactions to introduce the benzylphenyl moiety .
  • Purification : Column chromatography or recrystallization to isolate high-purity products, verified via NMR and mass spectrometry .

Q. How is this compound characterized structurally?

Standard characterization includes:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm ester linkage and aromatic substitution patterns .
  • Mass Spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns .
  • Elemental Analysis : Confirmation of C, H, S, and O composition .

Q. What preliminary biological activities have been reported for thiophene carboxylate derivatives?

While direct data on this compound is limited, structurally similar compounds exhibit:

  • Antimicrobial Activity : Inhibition of bacterial/fungal growth via disruption of membrane integrity .
  • Anti-inflammatory Effects : Modulation of COX-2 or NF-κB pathways in cell-based assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Temperature Control : Lowering reaction temperatures (<60°C) minimizes side reactions like hydrolysis of the ester group .
  • Catalyst Screening : Testing palladium or nickel catalysts for cross-coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction kinetics .

Q. What computational methods are used to predict the electronic properties of thiophene carboxylates?

  • DFT Calculations : Modeling HOMO-LUMO gaps to assess reactivity and charge distribution .
  • Molecular Docking : Simulating interactions with biological targets (e.g., enzymes) to guide drug design .

Q. How do structural modifications (e.g., substituents on the benzyl group) affect bioactivity?

  • Electron-Withdrawing Groups (e.g., -Cl, -NO2_2): Enhance antimicrobial potency but may reduce solubility .
  • Bulkier Substituents : Increase steric hindrance, potentially reducing receptor binding affinity .

Q. What strategies resolve contradictions in reported biological activity data for thiophene derivatives?

  • Dose-Response Analysis : Re-evaluating activity across a broader concentration range .
  • Cell Line Specificity : Testing across multiple cell types to identify target selectivity .
  • Metabolite Profiling : Assessing stability in biological media to rule out false positives .

Methodological and Analytical Challenges

Q. How can researchers address poor solubility of this compound in biological assays?

  • Co-solvent Systems : Use DMSO-water mixtures (<1% DMSO) to maintain compound stability .
  • Nanoparticle Formulation : Encapsulation in liposomes or polymeric carriers to enhance bioavailability .

Q. What advanced techniques are used to study degradation pathways of thiophene carboxylates in the environment?

  • LC-MS/MS : Tracking breakdown products in soil/water samples .
  • Photolysis Studies : Exposing compounds to UV light to simulate environmental persistence .

Q. How do researchers validate the purity of synthesized this compound?

  • HPLC with Diode Array Detection : Quantifying impurities at λ = 254 nm .
  • Melting Point Analysis : Comparing observed m.p. with literature values (±2°C tolerance) .

Emerging Research Directions

Q. What role do thiophene carboxylates play in materials science?

  • Semiconductor Applications : Derivatives with electron-deficient thiophene cores show promise in organic electronics .
  • Catalyst Design : Thiophene-based ligands enhance metal complex stability in catalytic cycles .

Q. How can machine learning models accelerate the discovery of bioactive thiophene derivatives?

  • QSAR Modeling : Training algorithms on datasets of thiophene bioactivity to predict novel analogs .
  • Automated Synthesis Planning : AI-driven platforms for optimizing reaction pathways .

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